3,4,6-tri-O-benzyl-D-galactose
3,4,6-tri-O-benzyl-D-galactose
Brand Name:
Vulcanchem
CAS No.:
114179-79-2
VCID:
VC0110824
InChI:
InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1
SMILES:
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Molecular Formula:
C₂₇H₃₀O₆
Molecular Weight:
450.52
3,4,6-tri-O-benzyl-D-galactose
CAS No.: 114179-79-2
Cat. No.: VC0110824
Molecular Formula: C₂₇H₃₀O₆
Molecular Weight: 450.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114179-79-2 |
|---|---|
| Molecular Formula | C₂₇H₃₀O₆ |
| Molecular Weight | 450.52 |
| IUPAC Name | (2R,3R,4S,5R)-2,5-dihydroxy-3,4,6-tris(phenylmethoxy)hexanal |
| Standard InChI | InChI=1S/C27H30O6/c28-16-24(29)26(32-18-22-12-6-2-7-13-22)27(33-19-23-14-8-3-9-15-23)25(30)20-31-17-21-10-4-1-5-11-21/h1-16,24-27,29-30H,17-20H2/t24-,25+,26+,27-/m0/s1 |
| SMILES | C1=CC=C(C=C1)COCC(C(C(C(C=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator